ar-Turmerone

Vue d'ensemble

Description

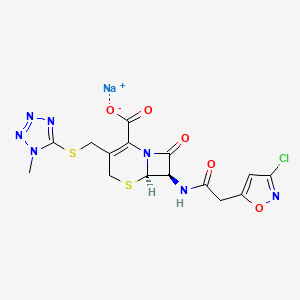

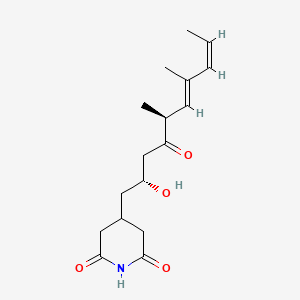

Ar-Turmerone is a sesquiterpene and a major constituent of turmeric oil derived from turmeric . It has been reported to have various biological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and antifungal activities . It also exhibits antimicrobial, antifungal, and antivenom properties .

Synthesis Analysis

The synthesis of this compound involves the allylic oxidative rearrangement following a [3,3]-sigmatropic rearrangement (Dauben oxidation) of tertiary allylic alcohol . The enantioselectivity has been introduced via a Rh (I)- (S)-BINAP catalyzed p -tolylboronic acid addition onto E -ethylcrotonate .Molecular Structure Analysis

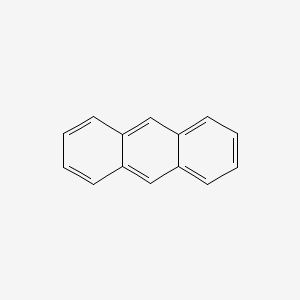

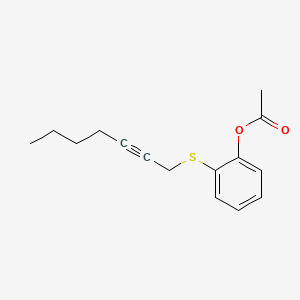

This compound has a molecular formula of C15H20O and a molecular weight of 216.32 . It has been found to be a functional, structural, and pharmacophoric analogue of synthetic mosquito repellent DEET .Chemical Reactions Analysis

This compound has been found to inhibit α-MSH and IBMX-induced melanin synthesis and tyrosinase activity . It also inhibits the expression of tyrosinase, TRP-1, and TRP-2 in α-MSH- and IBMX-stimulated B16F10 cells .Physical And Chemical Properties Analysis

This compound is a yellow viscous liquid . It is the major constituent of turmeric oil derived from turmeric .Applications De Recherche Scientifique

Effets neuroprotecteurs dans la maladie de Parkinson

Des recherches ont montré que l'ar-Turmerone, dérivé de l'huile essentielle de curcuma, a un effet neuroprotecteur direct sur les nerfs dopaminergiques dans les cultures tissulaires d'un modèle de maladie de Parkinson. Cela suggère des applications thérapeutiques potentielles pour les maladies neurodégénératives .

Prolifération des cellules souches

Des études indiquent que l'this compound peut induire la prolifération des cellules souches neurales. Cette propriété pourrait être bénéfique pour soutenir la neuroregénération dans les troubles neurologiques et pourrait avoir des implications pour les traitements impliquant les cellules souches .

Propriétés anti-inflammatoires

L'this compound a été suggéré pour inhiber l'activation de la microglie, ce qui est une propriété qui pourrait être utile dans le traitement des maladies neurodégénératives en raison de ses effets anti-inflammatoires .

Activité hépatoprotectrice

Des recherches ont démontré que l'this compound a un effet préventif contre les lésions cellulaires dans les hépatocytes lorsqu'il est prétraité avant l'exposition à l'éthanol, indiquant son potentiel en tant qu'agent hépatoprotecteur .

Activités mosquitocides

L'this compound a été évalué pour ses activités mosquitocides et s'est avéré actif contre les larves de moustiques, de manière similaire au larvicide chimique témephos. Cela suggère son utilisation pour contrôler les populations de moustiques et prévenir les maladies qu'ils peuvent transmettre .

Soutenir la neuroregénération

L'this compound a été rapporté pour soutenir la neuroregénération dans les troubles neurologiques en induisant la prolifération des cellules souches neurales in vitro et in vivo, ce qui pourrait aider au développement de traitements pour diverses affections neurologiques .

Mécanisme D'action

Target of Action

Ar-Turmerone, a major bioactive component found in the essential oil derived from Curcuma longa, has been shown to interact with several targets. It has been found to reduce the expression of α-glucosidase and α-amylase , supporting its hypoglycemic effect . It also acts directly on dopaminergic neurons and has been identified to target Odorant Binding Protein 1 (OBP1) in mosquitoes . Furthermore, it has been found to interact with Cathepsin B in glioma cells .

Mode of Action

This compound exerts its action through various mechanisms. It has been suggested that this compound exerts its hypoglycemic effect through PPAR-δ activation . In dopaminergic neurons, it exerts a neuroprotective effect, likely due to the enhancement of cellular antioxidant potency through Nrf2 activation . In the context of mosquito repellency, this compound is believed to inhibit OBP1, impairing the mosquito’s ability to recognize the host body odor . In glioma cells, this compound treatment reduces Cathepsin B expression and inhibits the cleavage of its target protein P27 .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to block the Hedgehog pathway in HaCaT cells, as evidenced by the reduced expression of Shh, Gli1, and SMO . This leads to suppressed cell proliferative ability and attenuated inflammatory cytokine expression . Additionally, this compound has been found to enhance cellular antioxidant potency through Nrf2 activation .

Pharmacokinetics

The pharmacokinetics of this compound reveal its capability to be absorbed after oral administration, demonstrating high bioavailability and extended residence time for this compound . The oil displays a peak plasma level 2 hours after administration .

Result of Action

This compound has been found to have several molecular and cellular effects. It dose-dependently suppresses proliferation, facilitates apoptosis, and reduces TNF-α-mediated production of interleukin (IL)–1β, IL-6, and IL-8 in HaCaT cells . It also has been found to stimulate the production of neural stem cells and exert a neuroprotective effect on tissue cultures of a Parkinson’s disease model .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature, humidity, and altitude have been found to be important factors for enhancing the quality and yield of leaf and rhizome essential oil . Furthermore, inhaled turmerones can be incorporated into the organs of mice via different pathways from those of oral administration and can affect the biological function of the organs under certain conditions .

Safety and Hazards

Propriétés

IUPAC Name |

(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAJVHHFAXWBOK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201258 | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532-65-0 | |

| Record name | (+)-Turmerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ar-Turmerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar-Turmerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-ar-Turmerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-ar-Turmerone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1944T899NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.